![molecular formula C14H16ClN3O2S B6622876 2-chloro-N-methyl-5-propyl-N-pyridazin-3-ylbenzenesulfonamide](/img/structure/B6622876.png)
2-chloro-N-methyl-5-propyl-N-pyridazin-3-ylbenzenesulfonamide
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Overview
Description
2-chloro-N-methyl-5-propyl-N-pyridazin-3-ylbenzenesulfonamide, also known as CP-690,550, is a small molecule drug that has been developed for the treatment of autoimmune diseases such as rheumatoid arthritis and lupus. It belongs to a class of drugs called Janus kinase inhibitors (JAK inhibitors) that work by inhibiting the activity of Janus kinase enzymes, which play a key role in the signaling pathways that regulate immune cell function.
Mechanism of Action
The mechanism of action of 2-chloro-N-methyl-5-propyl-N-pyridazin-3-ylbenzenesulfonamide involves inhibition of the activity of Janus kinase enzymes, which play a key role in the signaling pathways that regulate immune cell function. By inhibiting these enzymes, 2-chloro-N-methyl-5-propyl-N-pyridazin-3-ylbenzenesulfonamide reduces the activity of immune cells that contribute to inflammation and joint damage in autoimmune diseases.
Biochemical and Physiological Effects
2-chloro-N-methyl-5-propyl-N-pyridazin-3-ylbenzenesulfonamide has been shown to have a number of biochemical and physiological effects in preclinical and clinical studies. These include:
- Inhibition of the activity of Janus kinase enzymes
- Reduction of the activity of immune cells that contribute to inflammation and joint damage
- Reduction of cytokine production, which plays a key role in the inflammatory response
- Reduction of joint damage and inflammation in animal models of rheumatoid arthritis and lupus
- Improvement of physical function in patients with rheumatoid arthritis
Advantages and Limitations for Lab Experiments
2-chloro-N-methyl-5-propyl-N-pyridazin-3-ylbenzenesulfonamide has a number of advantages and limitations for use in lab experiments. Some of the advantages include:
- Well-characterized mechanism of action
- Availability of preclinical and clinical data on its efficacy and safety
- Availability of commercial sources for the drug
Some of the limitations include:
- High cost of the drug
- Limited availability of the drug for research purposes
- Potential for off-target effects due to inhibition of other kinases in addition to Janus kinases
Future Directions
There are several future directions for research on 2-chloro-N-methyl-5-propyl-N-pyridazin-3-ylbenzenesulfonamide and other JAK inhibitors. Some of these include:
- Development of more selective JAK inhibitors that target specific JAK isoforms
- Investigation of the potential use of JAK inhibitors in other autoimmune diseases such as psoriasis and inflammatory bowel disease
- Exploration of the potential use of JAK inhibitors in combination with other therapies for autoimmune diseases
- Investigation of the potential use of JAK inhibitors in cancer therapy, as JAK enzymes play a key role in the signaling pathways that regulate cell growth and proliferation.
Synthesis Methods
The synthesis of 2-chloro-N-methyl-5-propyl-N-pyridazin-3-ylbenzenesulfonamide involves several steps, starting from commercially available starting materials. The first step involves the synthesis of 5-propyl-N-pyridazin-3-ylbenzenesulfonamide, which is then chlorinated to produce 2-chloro-5-propyl-N-pyridazin-3-ylbenzenesulfonamide. This intermediate is then methylated using methyl iodide to produce the final product, 2-chloro-N-methyl-5-propyl-N-pyridazin-3-ylbenzenesulfonamide.
Scientific Research Applications
2-chloro-N-methyl-5-propyl-N-pyridazin-3-ylbenzenesulfonamide has been extensively studied in preclinical and clinical trials for its potential use in the treatment of autoimmune diseases. It has been shown to be effective in reducing inflammation and joint damage in animal models of rheumatoid arthritis and lupus. In clinical trials, it has been shown to be effective in reducing the signs and symptoms of rheumatoid arthritis and improving physical function in patients with the disease.
properties
IUPAC Name |
2-chloro-N-methyl-5-propyl-N-pyridazin-3-ylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O2S/c1-3-5-11-7-8-12(15)13(10-11)21(19,20)18(2)14-6-4-9-16-17-14/h4,6-10H,3,5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYOIAIJPOIMCJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=C(C=C1)Cl)S(=O)(=O)N(C)C2=NN=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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